[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate
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Overview
Description
Fasciculol F is a triterpenoid.
[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate is a natural product found in Hypholoma fasciculare with data available.
Scientific Research Applications
Computer-Aided Screening in Drug Development
A study highlights the use of computer-aided design in evaluating the drug-likeness and efficiency of various compounds, including a structurally similar compound to the specified chemical. These methods find applications in drug development, especially in screening novel inhibitors for MRSA infections (Skariyachan et al., 2011).
Structural Elucidation in Antimicrobial and Antitumor Research
Research focusing on the synthesis and structural elucidation of certain derivatives, which share structural similarities with the specified compound, has been conducted. These studies are significant in exploring antimicrobial and antitumor activities (Shaheen et al., 2014).
Inhibitory Studies in Androgen Biosynthesis
Studies on derivatives of androsterone, a compound related to the specified chemical, provide insights into their role as inhibitors in androgen biosynthesis. This research is crucial for understanding biological processes and potential therapeutic applications (Djigoué et al., 2012).
Antimicrobial Activity from Natural Sources
Investigations into the antimicrobial properties of compounds extracted from natural sources, including those structurally akin to the specified compound, have been conducted. This research supports the use of such compounds in treating infectious diseases (Sidjui et al., 2015).
Development of Liver X Receptor Agonists
Research on the synthesis of liver X receptor agonists using compounds structurally related to the specified chemical has been undertaken. These studies are vital in the regulation of cholesterol metabolism and potential treatment of related diseases (Ching, 2013).
properties
CAS RN |
65694-21-5 |
---|---|
Product Name |
[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate |
Molecular Formula |
C39H65NO11 |
Molecular Weight |
723.9 g/mol |
IUPAC Name |
[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C39H65NO11/c1-34(2)27-12-11-24-25(16-29(43)39(8)23(14-15-38(24,39)7)22(21-41)10-13-28(42)35(3,4)48)37(27,6)17-26(33(34)47)51-31(45)19-36(5,49)18-30(44)40-20-32(46)50-9/h22-23,26-29,33,41-43,47-49H,10-21H2,1-9H3,(H,40,44)/t22-,23+,26+,27?,28+,29-,33-,36?,37+,38-,39-/m0/s1 |
InChI Key |
YKNPFZYHSXIFMX-FWXHQPNRSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)O)C)[C@@H](CC[C@H](C(C)(C)O)O)CO |
SMILES |
CC1(C2CCC3=C(C2(CC(C1O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |
Canonical SMILES |
CC1(C2CCC3=C(C2(CC(C1O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |
synonyms |
fasciculol F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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